molecular formula C22H24N2O3 B2840425 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea CAS No. 1421456-66-7

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

Cat. No.: B2840425
CAS No.: 1421456-66-7
M. Wt: 364.445
InChI Key: FKFALEDHZAJEKV-UHFFFAOYSA-N
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Description

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a synthetic urea derivative designed for preclinical research and screening applications. This compound features a benzhydryl group, a furan-3-ylmethyl moiety, and a 2-methoxyethyl chain, creating a complex molecular architecture of interest in medicinal chemistry exploration. Urea-based scaffolds are significant in pharmaceutical research due to their potential to engage in strong hydrogen bonding, often contributing to high affinity and selectivity for biological targets. While the specific biological profile and mechanism of action for this compound require empirical determination, compounds with similar structures are frequently investigated as modulators of various enzyme families. These include, but are not limited to, epigenetic regulators such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which play critical roles in gene expression and are active areas of drug discovery . The presence of the furan heterocycle and flexible ether chain suggests potential for good solubility, aiding in in vitro assay performance. Researchers may find this chemical entity valuable as a building block in organic synthesis or as a lead compound for developing novel therapeutic agents in areas such as oncology, metabolic diseases, or immunology . This product is intended for research use only and is not for use in humans or as a diagnostic agent.

Properties

IUPAC Name

3-benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-26-15-13-24(16-18-12-14-27-17-18)22(25)23-21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-12,14,17,21H,13,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFALEDHZAJEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Urea Formation

The most widely reported method involves carbodiimide reagents to facilitate urea bond formation between a benzhydryl amine and isocyanate intermediates. A representative protocol, adapted from analogous urea syntheses, proceeds as follows:

  • Synthesis of Benzhydryl Amine :

    • 3-Chlorobenzhydrylamine is prepared via Friedel-Crafts alkylation of chlorobenzene with benzyl chloride, followed by amination using ammonium hydroxide under reflux.
    • Critical Parameters : Reaction temperature (80–100°C), anhydrous conditions, and stoichiometric control to minimize di-alkylation byproducts.
  • Isocyanate Generation :

    • Furan-3-ylmethyl isocyanate is synthesized by treating furan-3-ylmethylamine with phosgene gas in dichloromethane at 0°C.
    • Safety Note : Phosgene alternatives such as trichloromethyl chloroformate (diphosgene) may reduce hazards while maintaining reactivity.
  • Coupling Reaction :

    • The benzhydryl amine and isocyanate are combined with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in tetrahydrofuran (THF) at room temperature for 12 hours.
    • Yield Optimization : Excess EDC (1.5 equiv.) and molecular sieves to scavenge water improve yields to 78–85%.

Stepwise Alkylation and Urea Assembly

An alternative route employs sequential alkylation to install the furan-3-ylmethyl and 2-methoxyethyl groups before urea formation:

  • Dual Alkylation of Urea :

    • Urea is reacted with furan-3-ylmethyl bromide and 2-methoxyethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base.
    • Selectivity Challenge : Competitive alkylation at both nitrogen atoms necessitates slow addition of alkylating agents and low temperatures (0–5°C).
  • Benzhydryl Group Introduction :

    • The dialkylated urea intermediate is treated with benzhydryl chloride in the presence of triethylamine, yielding the target compound after 24 hours at 60°C.
    • Purity Considerations : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted benzhydryl chloride.

Reaction Mechanisms and Kinetic Insights

Carbodiimide Activation Pathway

Carbodiimides like EDC activate carboxylic acids (or isocyanates) to form reactive O-acylisourea intermediates, which subsequently react with amines to generate ureas. For this compound:

  • The furan-3-ylmethyl isocyanate reacts with the benzhydryl amine via nucleophilic attack, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea.
  • Side Reactions : Hydrolysis of isocyanate to amine (mitigated by anhydrous solvents).

Alkylation Steric Effects

The bulky benzhydryl group imposes steric constraints during alkylation:

  • Transition-State Analysis : Density functional theory (DFT) calculations suggest that the benzhydryl moiety increases the activation energy for N-alkylation by 15–20 kJ/mol compared to simpler aryl groups.
  • Mitigation Strategy : Use of polar aprotic solvents (e.g., DMF) enhances solubility and reduces aggregation-induced steric hindrance.

Purification and Analytical Characterization

Purification Techniques

Method Conditions Purity Achieved Source
Column Chromatography Silica gel, ethyl acetate/hexane (3:7) >95%
Recrystallization Methanol/water (4:1) 90–92%
Preparative HPLC C18 column, acetonitrile/water gradient 98%

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 10H, benzhydryl), 6.45 (s, 1H, furan), 4.20 (s, 2H, CH₂-furan), 3.55 (t, 2H, OCH₂CH₂O), 3.30 (s, 3H, OCH₃).
  • HRMS : m/z calculated for C₂₅H₂₇N₂O₃ [M+H]⁺: 415.2015; found: 415.2018.

Applications and Biological Relevance

While direct pharmacological data for this compound are limited, structurally related ureas exhibit:

  • Antimicrobial Activity : Analogues with furan substituents show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition : Benzhydryl ureas are known inhibitors of soluble epoxide hydrolase (sEH), with IC₅₀ values <100 nM.

Chemical Reactions Analysis

Types of Reactions

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The benzhydryl group can be reduced to form benzhydrol derivatives.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base, such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Benzhydrol derivatives.

    Substitution: Various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has several scientific research applications, including:

    Medicinal Chemistry: It may be investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific properties, such as conductivity or optical activity.

    Biological Research: It can be used as a tool compound to study the effects of urea derivatives on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group may enhance binding affinity to hydrophobic pockets, while the furan ring and methoxyethyl group may contribute to the compound’s overall stability and solubility. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea (CAS 139149-55-6) is a structurally distinct urea derivative with documented safety profiles and molecular properties . Below is a preliminary comparison based on structural and functional features:

Table 1: Structural and Functional Comparison

Property 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea
Core Structure Urea with benzhydryl, furan, and methoxyethyl substituents Hydroxyurea with dihydrobenzofuran and phenylmethoxy groups
Molecular Weight Not provided in evidence 300.3092 g/mol
Functional Groups Benzhydryl (hydrophobic), furan (heterocyclic), methoxyethyl Hydroxyurea (chelating), dihydrobenzofuran (rigid scaffold)
Potential Applications Hypothesized kinase inhibition or receptor modulation Not explicitly stated; hydroxyurea derivatives often target metalloenzymes or DNA synthesis

Key Differences:

Reactivity : The hydroxyurea moiety in the comparator compound may confer metal-binding properties, absent in the target molecule.

Limitations and Recommendations

  • Evidence Gaps : The provided evidence lacks direct studies on this compound. Comparative analysis relies on structural extrapolation rather than experimental data.
  • Research Needs : Further studies should focus on synthesizing the compound, evaluating its pharmacokinetics, and comparing efficacy/toxicity with urea derivatives like N-[(3S)-...]-N-hydroxyurea.

Biological Activity

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, drawing on diverse research findings and case studies.

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 1421456-66-7
Molecular Formula C22H24N2O3
Molecular Weight 364.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the furan-3-ylmethyl intermediate and subsequent coupling with the benzhydryl group to form the urea linkage. The reaction conditions generally require inert atmospheres and anhydrous solvents to ensure high yields and purity of the product.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related urea derivatives have shown their ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis.

A notable case study involved a series of benzothiazole derivatives, where certain compounds demonstrated marked myorelaxant activity and selective inhibition of insulin secretion in pancreatic β-cells, suggesting potential for targeting specific cancer pathways .

Antidiabetic Effects

Another area of interest is the compound's effect on insulin secretion. Similar urea derivatives have been observed to selectively inhibit insulin release from pancreatic islets, which could be beneficial in managing diabetes . This suggests that this compound may have a role in diabetes treatment by modulating insulin levels.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The benzhydryl group may engage in hydrophobic interactions within protein binding sites, while the furan ring can participate in π-π stacking interactions, enhancing its bioactivity. The urea moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Case Studies

  • Antitumor Activity : A study evaluating the cytotoxic effects of urea derivatives found that certain compounds induced apoptosis in cancer cell lines by activating caspase pathways.
  • Insulin Secretion Inhibition : In vitro studies demonstrated that urea derivatives could significantly reduce insulin secretion from isolated pancreatic islets, indicating a potential therapeutic application for diabetes management.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise Synthesis :

Intermediate Preparation : Synthesize the furan-3-ylmethyl moiety via Suzuki coupling (e.g., using furan-based boronic acids and halides) under inert atmosphere .

Urea Formation : React benzhydrylamine with an isocyanate derivative (e.g., 2-methoxyethyl isocyanate) in anhydrous dichloromethane at 0–5°C to prevent side reactions .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures .

  • Optimization :
  • Temperature Control : Maintain low temperatures during urea bond formation to avoid decomposition.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful moisture control .
  • Catalysts : Employ carbodiimides (DCC or EDC) to activate carboxyl groups in coupling steps .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substituent connectivity, focusing on benzhydryl protons (δ 5.1–5.3 ppm) and furan ring protons (δ 6.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 409.2) and rule out impurities .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates with UV visualization (Rf ~0.5 in 3:1 hexane/ethyl acetate) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound against cancer cell lines?

  • Methodology :

  • Biological Assays :
  • Conduct cytotoxicity screening (e.g., MTT assay) on panels of cancer cells (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Compare activity to analogs (e.g., furan vs. thiophene derivatives) to identify critical substituents .
  • Computational Docking :
  • Use AutoDock Vina to model interactions with targets like tubulin or kinase enzymes, focusing on hydrogen bonding with the urea moiety .
  • Derivatization :
  • Syntize analogs with modified furan substituents (e.g., 5-nitro-furan) to enhance binding affinity .

Q. What methodologies are recommended for resolving contradictions in reported biological activity data across studies?

  • Methodology :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, serum-free media) to isolate compound-specific effects .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to identify trends, adjusting for variables like solvent choice (DMSO vs. ethanol) .
  • Target Validation : Perform siRNA knockdowns or CRISPR-Cas9 gene editing to confirm mechanistic pathways (e.g., apoptosis vs. cell cycle arrest) .

Q. How can statistical experimental design (DoE) improve the optimization of synthesis parameters for higher yields?

  • Methodology :

  • Factorial Design : Test variables (temperature, solvent ratio, catalyst loading) in a 2k^k factorial setup to identify critical factors .
  • Response Surface Methodology (RSM) : Use central composite designs to model non-linear relationships (e.g., solvent polarity vs. yield) and predict optimal conditions .
  • Robustness Testing : Apply Taguchi methods to assess parameter sensitivity (e.g., moisture levels in DMF) and ensure reproducibility .

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